Benzylbiphenylol
Description
Benzylbiphenylol (hypothetical structure: biphenylol with a benzyl substituent) is a phenolic compound derived from biphenyl, featuring a hydroxyl (-OH) group and a benzyl (-CH₂C₆H₅) moiety. These compounds are commonly used as laboratory reagents, intermediates in organic synthesis, or stabilizers in industrial applications.
Structure
3D Structure
Properties
CAS No. |
30348-72-2 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-benzyl-2-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-13-7-12-17(14-15-8-3-1-4-9-15)19(18)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChI Key |
BMMNUXLWZAHXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylbiphenylol can be synthesized through the condensation of O-nitrobenzaldehyde and benzaldehyde . The reaction is typically carried out under basic conditions, which facilitates the formation of the desired product along with some by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzylbiphenylol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary, but they often involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
Benzylbiphenylol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which Benzylbiphenylol exerts its effects involves interactions with molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
The following analysis compares hypothetical Benzylbiphenylol with structurally related biphenyl derivatives, based on data from the provided evidence.
Structural and Chemical Properties
Table 1: Molecular Characteristics of Biphenyl Derivatives
Key Observations:
- 4-Biphenylol (4-Phenylphenol): A positional isomer with a hydroxyl group at the para position of the biphenyl ring. It is widely used as a laboratory chemical and has documented safety protocols .
- Biphenyl-2-yl methyl ether : An ether derivative of 2-biphenylol, where the hydroxyl group is replaced by a methoxy (-OCH₃) group, altering its polarity and application scope .
Table 2: Functional Uses of Biphenyl Derivatives
Key Differences:
- Reactivity: Biphenylols (e.g., 4-Biphenylol) are more acidic due to the hydroxyl group, making them suitable for reactions requiring phenolic protons. Ether derivatives (e.g., Biphenyl-2-yl methyl ether) exhibit reduced reactivity, favoring stability in non-polar environments .
- Safety Profile : 4-Biphenylol is flagged for hazardous handling, while ether analogs may pose lower risks due to decreased volatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
